4-(Hydroxymethyl)quinolin-8-ol
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Overview
Description
4-(Hydroxymethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 8-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)quinolin-8-ol typically involves the reaction of 2-methylquinolin-8-ol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃). This reaction yields ethyl 2-((2-formylquinolin-8-yl)oxy)acetate, which is then reduced using sodium borohydride (NaBH₄) to form ethyl 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)acetate. The final step involves bromination to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-(Hydroxymethyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8-position allows the compound to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the hydroxymethyl group at the 4-position.
2-Hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 8-position.
4-Hydroxyquinoline: Lacks the hydroxymethyl group at the 4-position.
Uniqueness
4-(Hydroxymethyl)quinolin-8-ol is unique due to the presence of both a hydroxymethyl group at the 4-position and a hydroxyl group at the 8-position. This unique combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(hydroxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-5,12-13H,6H2 |
InChI Key |
STAXGMKKJCRDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)CO |
Origin of Product |
United States |
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